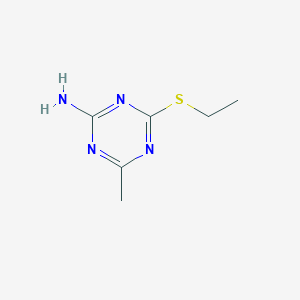
4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine
Übersicht
Beschreibung
4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine is a useful research compound. Its molecular formula is C6H10N4S and its molecular weight is 170.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine is a synthetic compound belonging to the triazine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₀N₄S
- Molecular Weight : 170.24 g/mol
- CAS Number : 175204-60-1
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial and fungal strains.
Antifungal Activity
A study highlighted the antifungal efficacy of triazine-based compounds against Candida albicans, a common pathogen responsible for opportunistic infections. The compound melanogenin (Mel56), structurally similar to this compound, demonstrated fungicidal activity with minimal inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL against clinical strains of C. albicans . This suggests that this compound may also possess antifungal properties worth investigating.
Bacterial Activity
The compound's structure suggests potential activity against Gram-positive bacteria. A related study on soft antimicrobial agents indicated that compounds with similar structural motifs achieved MIC values below 10 µg/mL against various bacterial strains . This positions this compound as a candidate for further exploration in antibacterial applications.
While specific mechanisms for this compound are not well-documented, insights can be drawn from studies on related triazine compounds. The antifungal action of Mel56 was linked to its ability to inhibit the yeast-to-hyphae transition in C. albicans, suggesting a novel mechanism that could be applicable to other triazines . Additionally, compounds targeting mitochondrial functions in pathogens have shown promise in disrupting cellular processes critical for survival.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
4-ethylsulfanyl-6-methyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQMCVIFTDRXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369415 | |
| Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57639-45-9 | |
| Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















